4-Morpholinecarboxaldehyde-13C

Übersicht

Beschreibung

4-Morpholinecarboxaldehyde-13C is a chemical compound with the molecular formula C5H9NO2. It is a colorless to yellowish liquid with a distinctive odor. This compound is a derivative of morpholine, a cyclic amine with a five-membered ring structure that contains nitrogen and oxygen atoms. The presence of the 13C isotope in its chemical structure makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy experiments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarboxaldehyde-13C typically involves the incorporation of the 13C isotope into the morpholine ring. One common method is the formylation of morpholine using formic acid or its derivatives, where the carbonyl carbon is replaced with the 13C isotope. The reaction is usually carried out under controlled conditions to ensure the selective incorporation of the isotope .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar formylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to remove any unwanted by-products. The compound is then subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-Morpholinecarboxaldehyde-13C undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

Oxidation: 4-Morpholinecarboxylic acid

Reduction: 4-Morpholinecarbinol

Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Morpholinecarboxaldehyde-13C has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Morpholinecarboxaldehyde-13C primarily involves its role as a labeling reagent in NMR spectroscopy. The 13C isotope provides enhanced sensitivity and resolution in NMR experiments, allowing for detailed structural analysis of complex molecules. The compound interacts with various molecular targets, including proteins and nucleic acids, enabling the study of their conformational changes and interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Morpholinecarboxaldehyde: The non-isotopically labeled version of the compound.

N-Formylmorpholine: Another derivative of morpholine with a formyl group.

Morpholine-4-carbaldehyde: A similar compound with a different substitution pattern.

Uniqueness

4-Morpholinecarboxaldehyde-13C is unique due to the presence of the 13C isotope, which makes it particularly valuable in NMR spectroscopy. This isotopic labeling allows for more precise and detailed analysis of molecular structures compared to its non-labeled counterparts.

Eigenschaften

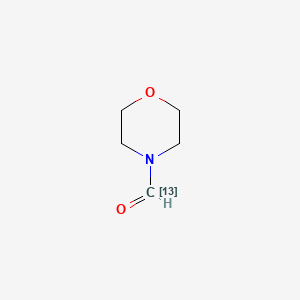

IUPAC Name |

morpholine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-6-1-3-8-4-2-6/h5H,1-4H2/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEDQNDDFOCWGG-HOSYLAQJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1[13CH]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858147 |

Source

|

| Record name | Morpholine-4-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113009-82-8 |

Source

|

| Record name | Morpholine-4-(~13~C)carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)

![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)

![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)